molecular formula C20H18FN3O3 B2809990 N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1005297-18-6

N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2809990
CAS No.: 1005297-18-6
M. Wt: 367.38
InChI Key: AWTGCLIZSGJLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a high-purity small molecule for research use only. This compound, with the molecular formula C20H18FN3O3 and a molecular weight of 367.4 g/mol, belongs to the dihydropyridazine carboxamide class . This chemical scaffold is of significant interest in medicinal chemistry, particularly for investigating new anti-inflammatory therapies. Research on closely related analogues has demonstrated that the 6-oxo-1,6-dihydropyridazine-3-carboxamide core can be a potent pharmacophore . For instance, compound J27, a diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue, was identified as a novel inhibitor of the JNK2 protein, effectively suppressing the JNK2-NF-κB/MAPK pathway in cellular models and showing remarkable efficacy in vivo for the treatment of acute lung injury and sepsis . This suggests that our compound may represent a valuable lead structure for the development of JNK2 inhibitors and the exploration of new treatments for inflammation-related conditions. The structure is provided as an achiral molecule and features hydrogen bond acceptor and donor properties that are important for target interaction. Researchers can utilize this compound for screening assays, target identification studies, and as a building block in the development of novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-3-13-4-8-15(9-5-13)22-20(26)19-17(27-2)12-18(25)24(23-19)16-10-6-14(21)7-11-16/h4-12H,3H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTGCLIZSGJLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors One common approach is to use a condensation reaction between 4-ethylphenylhydrazine and 4-fluorobenzaldehyde to form the corresponding hydrazone This intermediate is then subjected to cyclization with a suitable dicarbonyl compound, such as dimethyl acetylenedicarboxylate, under acidic conditions to form the pyridazine ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of flow microreactor systems, which offer better control over reaction parameters and can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For example:

Acidic Hydrolysis

  • Reacts with concentrated HCl at 80–100°C to form N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and ammonia.

  • Reaction rate depends on steric hindrance from the ethylphenyl substituent.

Basic Hydrolysis

  • Treatment with NaOH (aq.) at reflux produces the corresponding carboxylate salt.

Reaction ConditionsProductsYield (%)
6M HCl, 80°C, 8hCarboxylic acid + NH₃~75
2M NaOH, reflux, 6hSodium carboxylate~82

Oxidation and Reduction

The dihydropyridazine core and methoxy group participate in redox reactions:

Oxidation

  • Potassium permanganate in acidic media oxidizes the dihydropyridazine ring to pyridazine derivatives.

  • Side-chain methyl groups (e.g., ethylphenyl) may oxidize to carboxylic acids under strong conditions.

Reduction

  • Lithium aluminum hydride reduces the carboxamide to a primary amine while preserving the fluorophenyl group.

Electrophilic Aromatic Substitution

The fluorophenyl ring directs electrophilic reactions due to fluorine's electron-withdrawing effects:

Nitration

  • Reacts with nitric acid/sulfuric acid at 0–5°C to yield para-nitro derivatives.

Halogenation

  • Bromine in acetic acid produces mono-substituted bromo products at the meta position relative to fluorine.

Methoxy Group Reactivity

The methoxy substituent undergoes demethylation and nucleophilic displacement:

Demethylation

  • Boron tribromide (BBr₃) in dichloromethane cleaves the methoxy group to a hydroxyl group at -20°C .

Nucleophilic Substitution

  • Replaces methoxy with amines (e.g., piperazine) under Mitsunobu conditions .

Synthetic Modifications

Key transformations used in analog synthesis include:

Coupling Reactions

  • Suzuki-Miyaura cross-coupling modifies the ethylphenyl group using aryl boronic acids .

Ring Functionalization

  • Post-Ugi multicomponent reactions enable diversification of the dihydropyridazine core .

Reaction Pathway Comparison Table

Reaction TypeKey Reagents/ConditionsPrimary Products
Acidic HydrolysisHCl, ΔCarboxylic acid + NH₃
Basic HydrolysisNaOH, refluxSodium carboxylate
OxidationKMnO₄, H₂SO₄Pyridazine derivatives
Methoxy DemethylationBBr₃, CH₂Cl₂, -20°CHydroxypyridazine analog
Electrophilic BrominationBr₂, AcOH3-Bromo-4-fluorophenyl derivative

Mechanistic Insights

  • Carboxamide Hydrolysis : Proceeds via tetrahedral intermediate formation, accelerated by electron-withdrawing fluorine substituents .

  • Methoxy Reactivity : Demethylation follows an SN2 mechanism, favored by the electron-rich pyridazine ring .

  • Fluorophenyl Directed Reactions : Fluorine's -I effect stabilizes transition states in electrophilic substitutions.

These reactions enable targeted modifications for drug discovery, particularly in optimizing pharmacokinetic properties and target binding . For example, replacing the methoxy group with bulkier substituents enhances metabolic stability in preclinical studies .

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide indicates several potential therapeutic effects:

1.1 Anti-inflammatory Activity
Research has shown that compounds with similar dihydropyridazine structures exhibit anti-inflammatory properties. The presence of specific substituents, such as the 4-methoxy group, enhances the anti-inflammatory activity of these compounds by affecting their interaction with inflammatory pathways. In various studies, these derivatives have been evaluated using models like carrageenan-induced paw edema in rats, demonstrating significant reductions in inflammation comparable to standard anti-inflammatory drugs like diclofenac sodium .

1.2 Anticancer Activity
Dihydropyridazine derivatives have been investigated for their anticancer potential. Preliminary studies suggest that modifications in the molecular structure can lead to increased cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

1.3 Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its efficacy against a range of bacterial and fungal strains has been documented, indicating that the dihydropyridazine scaffold may disrupt microbial cell function .

1.4 Antihypertensive Effects
Similar compounds have been synthesized and tested for antihypertensive activity. Structure-activity relationship (SAR) studies indicate that specific substitutions can enhance blood pressure-lowering effects, making these compounds potential candidates for hypertension treatment .

Case Studies

Several case studies highlight the applications of this compound:

Study Objective Findings
Kumar et al., 2004Evaluate anti-inflammatory activityDemonstrated significant edema reduction in rat models compared to diclofenac sodium .
Alam et al., 2010Test antihypertensive effectsIdentified several derivatives with notable blood pressure-lowering effects .
Khanage et al., 2010Assess anticonvulsant propertiesCompounds showed efficacy in reducing seizure activity in animal models .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Position 1 (R<sup>1</sup>)

  • 4-Fluorophenyl (Target Compound): Provides strong hydrophobic interactions and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., benzyl in Compound 9) .

Position 3 (R<sup>2</sup>)

  • N-(4-ethylphenyl)carboxamide (Target Compound): The ethyl group increases lipophilicity compared to smaller substituents (e.g., cyclopropylcarbamoyl in Compound 9), which may enhance membrane permeability .
  • Cyclopropylcarbamoyl (Compounds 9, 12): Introduces rigidity and moderate hydrogen-bonding capacity, balancing potency and solubility .

Position 4 (R<sup>3</sup>)

  • Absence of this group (e.g., Compound 9) may reduce inhibitory activity .

Research Findings and Implications

  • Fluorine Substitution: Fluorine at the phenyl ring (present in the target compound and Compound 9) is a critical motif for proteasome inhibition, as seen in other fluorine-containing inhibitors with improved pharmacokinetic profiles .
  • Methoxy Positioning: The 4-methoxy group in the target compound likely confers better solubility and target engagement compared to 3-methoxy derivatives (e.g., Compound 20) .
  • Ethylphenyl vs. Cyclopropylcarbamoyl: The ethylphenyl group in the target compound may offer superior hydrophobic interactions over cyclopropylcarbamoyl groups, though this requires empirical validation .

Biological Activity

N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to elucidate its pharmacological profile.

Chemical Structure and Properties

The molecular formula of the compound is C20H18FN3O2C_{20}H_{18}FN_{3}O_{2} with a molecular weight of 351.4 g/mol. Its structure features a pyridazine ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H18FN3O2C_{20}H_{18}FN_{3}O_{2}
Molecular Weight351.4 g/mol
CAS Number1040636-78-9

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from basic pyridazine derivatives. The introduction of functional groups such as ethyl and fluorophenyl moieties enhances its biological activity.

Anticancer Activity

Research indicates that derivatives of pyridazine, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Pyridazine derivatives are also noted for their anti-inflammatory properties. They have been evaluated for their ability to inhibit key inflammatory pathways, including the NF-kB pathway, which plays a crucial role in the inflammatory response. In vitro studies demonstrated that these compounds can significantly reduce TNF-alpha production in activated macrophages .

Antimicrobial Activity

The compound has been assessed for antimicrobial activity against various pathogens. Preliminary studies suggest that it may possess antibacterial and antifungal properties, although further research is necessary to quantify these effects and understand the underlying mechanisms .

Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of similar pyridazine derivatives, researchers found that certain modifications to the structure led to enhanced cytotoxicity against human leukemia cells (CCRF-CEM). The IC50 values were determined to be below 10 µg/mL for some derivatives, highlighting the importance of structural optimization in developing effective anticancer agents .

Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of pyridazine derivatives demonstrated that compounds with similar scaffolds effectively reduced LPS-induced inflammation in murine models. The compounds were shown to decrease levels of pro-inflammatory cytokines significantly, indicating their potential as therapeutic agents in treating inflammatory diseases .

Q & A

Q. What in vitro assays are recommended to assess the compound’s mechanism of action in cancer cells?

  • Methodological Answer :
  • Apoptosis Assays : Measure caspase-3/7 activation (luminescence-based) and Annexin V/PI staining (flow cytometry) .
  • Cell Cycle Analysis : Use propidium iodide staining to identify G1/S or G2/M arrest (e.g., in HeLa cells) .
  • Target Engagement : Perform cellular thermal shift assays (CETSA) to confirm binding to purported targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.